TUG-905: A Potent and Selective FFA1/GPR40 Agonist - A Technical Guide
TUG-905: A Potent and Selective FFA1/GPR40 Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TUG-905 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 is a promising therapeutic target, particularly for type 2 diabetes, due to its role in potentiating glucose-stimulated insulin secretion. This technical guide provides an in-depth overview of the mechanism of action of TUG-905, including its pharmacological properties, the signaling pathways it activates, and detailed experimental protocols for its characterization.
Introduction
Free Fatty Acid Receptor 1 (FFA1/GPR40) is a G protein-coupled receptor that is activated by medium and long-chain free fatty acids.[1] It is highly expressed in pancreatic β-cells and enteroendocrine cells.[2][3] Activation of FFA1 leads to the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][4] These physiological roles have made FFA1 an attractive target for the development of novel therapeutics for type 2 diabetes. TUG-905 has emerged as a valuable pharmacological tool to investigate the physiological functions of FFA1 due to its high potency and selectivity.[5]
Pharmacological Profile of TUG-905
TUG-905 is a benzylamine derivative that acts as a potent and selective agonist at the human and murine FFA1 receptors.[5] Its selectivity is a key feature, allowing for the specific interrogation of FFA1-mediated effects in cells and tissues that may also express other free fatty acid receptors, such as FFA4 (GPR120).
Quantitative Data
The potency of TUG-905 has been characterized in various in vitro assays. The following table summarizes the key quantitative data for TUG-905's activity at the FFA1 receptor.
| Parameter | Species | Assay Type | Cell Line | Value | Reference |
| pEC50 | Murine | Calcium Mobilization | Flp-In T-REx | 7.03 | [5][6] |
| EC50 | Murine | Calcium Mobilization | Flp-In T-REx | ~93 nM | [5][6] |
| Selectivity | Murine | Calcium Mobilization | Flp-In T-REx | >1000-fold vs. mFFA4 | [5] |
Mechanism of Action: Signaling Pathways
Activation of FFA1 by TUG-905 initiates a cascade of intracellular signaling events, primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[2] The subsequent rise in intracellular calcium and the activation of protein kinase C (PKC) by DAG are key events that lead to the potentiation of insulin secretion and other cellular responses.[7]
Furthermore, FFA1 activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] This is also thought to be mediated through the Gq/PLC/PKC pathway.[7] Some evidence also suggests potential involvement of Gi and β-arrestin signaling pathways in FFA1-mediated effects.[1][7]
FFA1 Signaling Pathway Diagram
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of TUG-905.
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of FFA1 by TUG-905.
4.1.1. Materials
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Cell Line: Flp-In T-REx 293 cells stably expressing murine FFA1 (or other suitable cell line, e.g., HEK293).
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Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
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Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
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Probenecid: To inhibit dye leakage from cells.
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TUG-905 Stock Solution: 10 mM in DMSO.
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Control Agonist: A known FFA1 agonist (e.g., linoleic acid).
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Antagonist (for validation): GW1100.
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96-well black, clear-bottom microplates.
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Fluorescence plate reader with automated injection.
4.1.2. Experimental Workflow Diagram
References
- 1. How Arrestins and GRKs Regulate the Function of Long Chain Fatty Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the ligand recognition and signaling of free fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Agonist-induced activation of human FFA1 receptor signals to extracellular signal-regulated kinase 1 and 2 through Gq- and Gi-coupled signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
